molecular formula C10H10Br2 B2539107 (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane CAS No. 135191-74-1

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane

Cat. No.: B2539107
CAS No.: 135191-74-1
M. Wt: 289.998
InChI Key: VAZXQBFYTZQZLX-CDILCKSFSA-N
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Description

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is a cubane derivative characterized by the presence of bromomethyl groups at the 1 and 4 positions of the cubane structure. Cubane is a highly strained hydrocarbon with a cubic geometry, making its derivatives of significant interest in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane typically involves the bromination of cubane derivatives. One common method is the bromination of 1,4-dimethylcubane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for cubane derivatives are not well-documented due to the specialized nature of these compounds. large-scale synthesis would likely involve optimized versions of laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of cubane-1,4-dicarboxylic acid.

    Reduction: Formation of 1,4-dimethylcubane.

Scientific Research Applications

Chemistry

Cubane derivatives are studied for their unique structural properties and potential as building blocks in organic synthesis. They are also explored for their high energy density, making them candidates for energetic materials.

Biology and Medicine

Cubane derivatives have been investigated for their potential as pharmaceutical agents due to their rigid structure, which can influence biological activity. They are also studied for their potential use in drug delivery systems.

Industry

In the industrial sector, cubane derivatives are explored for their potential use in materials science, particularly in the development of novel polymers and advanced materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane depends on the specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological systems, the rigid cubane structure can interact with molecular targets in unique ways, potentially leading to novel biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylcubane: Lacks the bromine atoms, making it less reactive in substitution reactions.

    1,4-Dibromocubane: Similar reactivity but lacks the methyl groups, which can influence solubility and other properties.

    Cubane-1,4-dicarboxylic acid:

Uniqueness

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is unique due to the presence of both bromomethyl groups and the cubane core, providing a combination of high reactivity and structural rigidity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,4-bis(bromomethyl)cubane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXQBFYTZQZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C12C3C4C1C5C2C3C45CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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